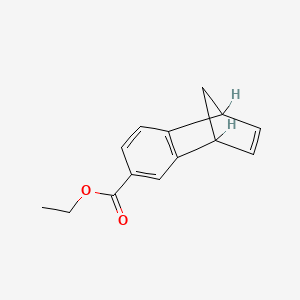
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.2598 g/mol . This compound is known for its unique structure, which includes a methanonaphthalene core and an ethyl ester functional group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- typically involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the methanonaphthalene core. The carboxylic acid group is then introduced through a series of oxidation and esterification reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The methanonaphthalene core provides structural stability and enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- can be compared with similar compounds such as:
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester: This compound has a similar ester functional group but differs in its core structure and fluorine substitution, which affects its chemical reactivity and biological activity.
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester: Another similar compound with a quinoline core and different substituents, leading to variations in its pharmacological properties.
Propriétés
Numéro CAS |
56136-20-0 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
ethyl tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-4-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)11-5-6-12-9-3-4-10(7-9)13(12)8-11/h3-6,8-10H,2,7H2,1H3 |
Clé InChI |
VSHAPUJEHFCURQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)C3CC2C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



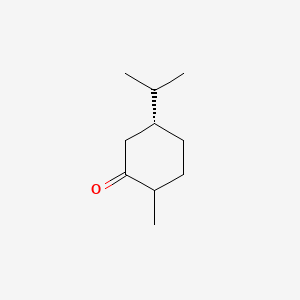
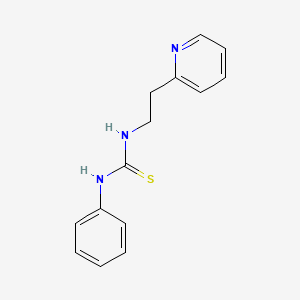

![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
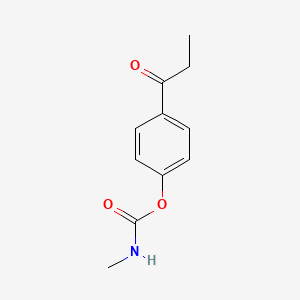
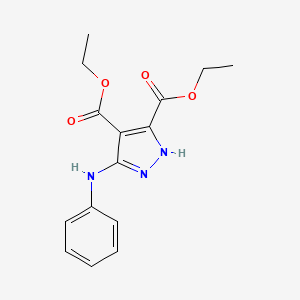
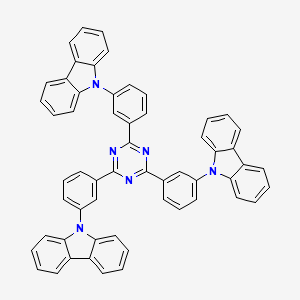
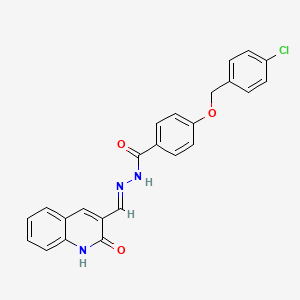
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
